Comparison of In Vitro Cytotoxicity Against Hepatocellular Carcinoma Cell Lines: 4-(4-Bromophenyl)thiazole Scaffold vs. Standard Drug
While direct data for the target compound is unavailable, its core scaffold, 4-(4-bromophenyl)thiazole, has demonstrated superior cytotoxic activity against liver cancer cells. A derivative of this scaffold, (4-(4-bromophenyl)thiazol-2-yl)(m-tolyl)methanone (SW-07), exhibited potent anti-proliferative activity against HepG2 and HCCLM3 cell lines with IC₅₀ values of 6.77 ± 1.10 μM and 7.97 ± 1.15 μM, respectively. This lead compound outperformed the standard drug cisplatin in terms of cytotoxicity [1]. The target compound, possessing the same 4-(4-bromophenyl)thiazole core but with a 5-hydroxyethyl substituent, represents a distinct chemical entry point for further optimizing this promising anti-tumor activity.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | Not directly tested; scaffold-derived analog SW-07 IC₅₀ = 6.77 ± 1.10 μM (HepG2) and 7.97 ± 1.15 μM (HCCLM3) |
| Comparator Or Baseline | Cisplatin (standard chemotherapeutic) |
| Quantified Difference | SW-07 demonstrated superior cytotoxicity to cisplatin in the same assay. |
| Conditions | Human hepatoma cell lines HepG2 and HCCLM3; MTT assay |
Why This Matters
The established anti-cancer activity of the core scaffold supports the selection of this compound for medicinal chemistry programs aimed at developing novel anti-liver cancer agents.
- [1] DOAJ. (n.d.). Synthesis and anti-proliferative studies of 2-acyl-4-(het)arylthiazoles on human hepatoma cells. View Source
